molecular formula C18H18N4OS2 B2819580 2-((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 941931-17-5

2-((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No. B2819580
CAS RN: 941931-17-5
M. Wt: 370.49
InChI Key: IFFWCOYXJYULFF-UHFFFAOYSA-N
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Description

2-((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a novel compound that has garnered significant interest in the field of medicinal chemistry. This compound has been synthesized using advanced chemical techniques and has shown promising results in various scientific studies.

Scientific Research Applications

Molecular Docking and Antimicrobial Activities

  • Synthesis and Bioactivity Evaluation : A study by Flefel et al. (2018) explored the synthesis of novel pyridine and fused pyridine derivatives, starting from a related compound. These derivatives underwent in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. The study reported moderate to good binding energies, indicating potential biological activity. Additionally, the compounds exhibited antimicrobial and antioxidant activities, suggesting their utility in drug development processes (Flefel et al., 2018).

Heterocyclic Compound Synthesis

  • Heterocyclic Derivatives for Potential Applications : Research by Ibrahim and Behbehani (2014) outlined a method for synthesizing a novel class of pyridazin-3-one derivatives, which were utilized in further chemical transformations to produce fused azines. These compounds, due to their unique structural features, hold promise for various scientific applications, potentially including drug discovery and material science (Ibrahim & Behbehani, 2014).

Antimicrobial Agent Development

  • Novel Antimicrobial Agents : A synthesis approach by Hossan et al. (2012) focused on creating pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents using citrazinic acid as a starting material. This study's findings contribute to the development of new antibacterial and antifungal agents, highlighting the chemical's versatility in synthesizing biologically active compounds (Hossan et al., 2012).

Antisecretory Activity Exploration

  • Antisecretory and Antiulcer Potential : Yamada et al. (1981) synthesized a series of 2-phenyl-2-(3-pyridazinyl)thioacetamide derivatives to investigate their antisecretory activity. These compounds demonstrated potent, long-lasting activity, suggesting potential for developing new antiulcer medications (Yamada et al., 1981).

properties

IUPAC Name

2-[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS2/c1-11-4-5-14(8-12(11)2)15-6-7-17(22-21-15)24-10-16(23)20-18-19-13(3)9-25-18/h4-9H,10H2,1-3H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFWCOYXJYULFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=NC(=CS3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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